N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
- Researchers have synthesized various derivatives of 1,2,4-triazol, including compounds similar to N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, due to their considerable synthetic and pharmacological potential. These compounds have shown promise in developing more effective and less toxic drugs (Chalenko et al., 2019).
Synthesis and Structural Elucidation
- A series of compounds, including those with structural similarities to the chemical , have been synthesized and structurally elucidated. These compounds have been examined for various biological activities, highlighting the importance of the 1,2,4-triazole ring system in drug development (MahyavanshiJyotindra et al., 2011).
Antimicrobial and Antioxidant Activities
- Some derivatives of 1,2,4-triazole have demonstrated significant antimicrobial and antioxidant activities. This suggests potential applications of this compound in these areas (Kaushik et al., 2017).
Anticancer Evaluation
- Certain 1,2,4-triazole derivatives have been evaluated for their anticancer properties, showcasing the therapeutic potential of compounds structurally related to this compound in oncology research (Zyabrev et al., 2022).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-4-7-17-21-22-19(24(17)23-10-5-6-11-23)28-13-18(25)20-15-9-8-14(26-2)12-16(15)27-3/h5-6,8-12H,4,7,13H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAHASIBVUWINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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